2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one
Description
Properties
CAS No. |
41740-48-1 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one |
InChI |
InChI=1S/C10H9N3O/c1-6-11-7-3-2-4-8-10(7)13(6)5-9(14)12-8/h2-4H,5H2,1H3,(H,12,14) |
InChI Key |
QYQJFRPSUZDWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C3N1CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthetic Routes
The key synthetic strategy involves cyclization reactions starting from appropriately substituted quinoxaline derivatives and imidazole precursors. This approach typically includes:
- Formation of intermediate compounds containing amino or imidazole functionalities.
- Cyclization under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc).
- Use of bases like potassium carbonate (K2CO3) to facilitate heterocyclization.
- Application of reagents such as phosphorus oxychloride (POCl3) or bis(trifluoroacetoxy)iodobenzene to promote ring closure and oxidation where necessary.
Representative Synthetic Pathway (Adapted from Related Imidazoquinoxaline Syntheses)
A typical synthetic route, adapted from related imidazoquinoxaline derivatives, may proceed as follows:
Preparation of Aminoquinoxaline Intermediate : Starting from 2,3-dichloroquinoxaline, nucleophilic substitution with an amino-substituted precursor (e.g., 5-amino-6-methylpyrimidine-4-thiol) in the presence of K2CO3 under reflux in DMF leads to an intermediate aminoquinoxaline derivative.
Cyclization to Imidazoquinoxaline Core : Treatment of the intermediate with cyclization agents such as bis(trifluoroacetoxy)iodobenzene or POCl3 promotes ring closure, forming the fused imidazoquinoxaline system.
Functional Group Modifications : Subsequent steps may involve selective N-alkylation or reduction to obtain the methyl group at the 2-position and to finalize the 5(6H)-one moiety.
Specific Example from Literature
In a detailed synthetic study of imidazoquinoxaline derivatives, the following sequence was reported:
- Reaction of d-phenylalanine derivatives with methyl chloroformate to form carbamate intermediates.
- Coupling with methoxyamine followed by cyclization using bis(trifluoroacetoxy)iodobenzene to afford tricyclic products.
- Hydrogenolysis and reduction steps to remove protecting groups and introduce methyl substituents.
- Final cyclization and purification to yield the target imidazoquinoxalinone derivatives.
Although this example refers to analogues with additional substituents, the core methodology is applicable to the preparation of this compound.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 5-amino-6-methylpyrimidine-4-thiol + 2,3-dichloroquinoxaline, K2CO3, DMF, reflux | Nucleophilic substitution | Aminoquinoxaline intermediate |
| 2 | Bis(trifluoroacetoxy)iodobenzene or POCl3 | Cyclization and ring closure | Formation of fused imidazoquinoxaline ring |
| 3 | Hydrogenolysis (Pd/C), reduction (borane) | Deprotection and methylation | Introduction of methyl group at 2-position |
| 4 | N-alkylation with alkyl halides (optional) | Functional group modification | Derivatives with varied N-substituents |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound .
Scientific Research Applications
2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazo-Quinoxaline Derivatives
The propyl-substituted analog (CAS 881427-51-6, 2-propyl-4H-imidazo[1,5,4-de]quinoxalin-5(6H)-one) differs only in the alkyl chain length at position 2. This substitution increases its molecular weight to 215.25 g/mol (C₁₂H₁₃N₃O) and likely influences lipophilicity and bioavailability compared to the methyl variant . Such substituent changes can alter receptor binding kinetics, as seen in other 5-HT agonists where alkyl chain length modulates selectivity .
Indazolo-Quinoxaline Derivatives ()
Compounds 6b–6h in are indazolo-quinoxaline derivatives with diverse substituents (e.g., phenyl, p-tolyl, bromophenyl). Key differences include:
- Structural backbone : The indazole ring replaces imidazole, introducing additional nitrogen atoms.
- Pharmacological implications: Indazolo-quinoxalines are explored for anticancer and antimicrobial activities, contrasting with the serotoninergic focus of imidazo-quinoxalines .
- Spectroscopic profiles : NMR and HRMS data for 6b–6h reveal distinct chemical shifts and fragmentation patterns dependent on substituents. For example, 6c (p-tolyl) shows upfield shifts in aromatic protons compared to 6d (4-bromophenyl) due to electron-donating/withdrawing effects .
Imidazo[4,5-g]quinazolines ()
These compounds replace the quinoxaline core with quinazoline, altering electronic properties and ring planarity. Imidazo[4,5-g]quinazolines are noted for antitumor and kinase inhibitory activities .
Pyrazinoquinoxalinones ()
WAY-161,503 ([4aR]-8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one) and related compounds are 5-HT2C receptor agonists with demonstrated anti-obesity effects . Key distinctions from the target compound include:
- Saturation: The pyrazinoquinoxalinone scaffold is partially saturated, enhancing conformational flexibility.
- Functional groups : Chlorine substituents in WAY-161,503 improve receptor affinity and metabolic stability .
| Compound | Core Structure | 5-HT2C Affinity (Ki, nM) | Therapeutic Use |
|---|---|---|---|
| WAY-161,503 | Pyrazinoquinoxalinone | 8.2 (agonist) | Obesity |
| Target Compound | Imidazo-quinoxaline | Not reported | Inferred 5-HT activity |
Pyrrolo[1,2-a]quinoxaline Derivatives ()
N-(4-methylphenyl)-2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)acetamide features a pyrrolo-quinoxaline core.
Key Research Findings and Implications
- Structural-Activity Relationships (SAR) : The methyl group in the target compound likely offers a balance between lipophilicity and metabolic stability, whereas bulkier substituents (e.g., propyl in CAS 881427-51-6) may prolong half-life but reduce solubility .
- Pharmacological Potential: While direct data are lacking, the target’s imidazo-quinoxaline scaffold aligns with 5-HT receptor modulators like WAY-161,503, suggesting possible applications in neuropsychiatric disorders .
- Synthetic Challenges: The fused imidazo-quinoxaline system requires multi-step syntheses, similar to indazolo-quinoxalines in , but with distinct cyclization strategies .
Biological Activity
2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one, also known as 2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5-one, is a heterocyclic compound with significant biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C10H9N3O
- Molecular Weight: 187.198 g/mol
- CAS Number: 41740-48-1
The compound belongs to the imidazoquinoxaline family, which has been studied for various pharmacological activities.
Anticancer Activity
Research indicates that derivatives of imidazoquinoxaline compounds exhibit notable anticancer properties. For instance, studies have demonstrated that quinoxaline derivatives can inhibit critical pathways in cancer cell proliferation:
- Mechanisms of Action:
Case Study:
A study synthesized several quinoxaline derivatives and evaluated their cytotoxicity against various human tumor cell lines. The results showed that these compounds had cytotoxic activities significantly higher than standard chemotherapeutic agents like doxorubicin and ellipticine .
Enzymatic Inhibition
This compound has also been evaluated for its inhibitory effects on specific enzymes associated with cancer progression:
- Cyclooxygenase-2 (COX-2):
- Lactate Dehydrogenase A (LDHA):
Antiviral Activity
Quinoxaline derivatives have also been explored for their antiviral properties, particularly against HIV:
- Mechanism:
- These compounds target reverse transcriptase, an essential enzyme for HIV replication.
A study reported that certain quinoxaline derivatives showed high potency in inhibiting HIV replication in cell cultures .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Variations in substituents on the quinoxaline scaffold significantly influence their biological activity:
| Compound | Substituent | COX-2 Inhibition (%) | LDHA Inhibition (%) |
|---|---|---|---|
| 6e | 4-benzyloxy | 100 | 89.85 |
| 6d | 3-methoxy | 97.45 | 89.70 |
| 6a | None | 82.95 | 64.20 |
This table illustrates how different modifications can enhance or reduce the inhibitory effects on targeted enzymes.
Q & A
Q. What are the established synthetic routes for 2-methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one, and how do reaction conditions influence yield?
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–8.1 ppm) and quinoxaline carbonyl (δ 165–170 ppm).
- HRMS : Confirm molecular ion peak (C₁₁H₁₀N₄O, [M+H]⁺ = 215.0933).
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the fused bicyclic system .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Refer to SDS guidelines for imidazoquinoxaline derivatives:
- Use PPE (gloves, goggles, lab coat).
- Avoid inhalation (volatility data pending; assume low volatility).
- Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities (e.g., antitumor vs. neuroprotective effects)?
- Methodological Answer :
- Target-specific assays : Compare IC₅₀ values across kinase inhibition (e.g., EGFR), apoptosis (caspase-3 activation), and neurotrophic factor modulation (BDNF).
- Structural analogs : Synthesize derivatives (e.g., methyl group substitution) to isolate pharmacophores.
- Theoretical framework : Link observed effects to electron-deficient quinoxaline moieties, which may interact with redox-sensitive targets .
Q. What experimental designs are optimal for assessing environmental persistence and ecotoxicity?
Abiotic stability : Hydrolysis/photolysis studies (pH 4–9, UV light).
Biotic degradation : Soil microcosm assays (OECD 307).
Trophic transfer : Bioaccumulation in Daphnia magna (OECD 305).
- Data Interpretation : Use LC-MS/MS to quantify parent compound/metabolites and model half-lives.
Q. How can computational methods address discrepancies in predicted vs. observed reactivity?
- Methodological Answer :
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- MD simulations : Study solvent effects (e.g., water vs. DMSO) on conformational stability.
- Validation : Compare computational reactivity indices (Fukui functions) with experimental kinetic data .
Q. What strategies reconcile conflicting data on catalytic efficiency in synthetic applications?
- Methodological Answer :
- Controlled variables : Standardize substrate purity, solvent dryness, and catalyst activation (e.g., Ir pre-reduction).
- Cross-lab validation : Replicate protocols using shared reagent batches.
- Advanced analytics : In-situ IR spectroscopy to monitor reaction intermediates .
Methodological Framework Integration
Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl group position) with biological endpoints using Free-Wilson analysis.
- Kinetic Theory : Model binding affinities via Langmuir isotherms for receptor-ligand interactions .
Q. What statistical approaches are recommended for analyzing dose-response variability?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or Log-logistic models (IC50 ± 95% CI).
- ANOVA with post-hoc tests : Identify significant differences between derivative potencies (p < 0.05).
- Meta-analysis : Aggregate data from multiple studies to address reproducibility .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent synthetic yields across laboratories?
- Methodological Answer :
- Critical variables :
Catalyst purity (e.g., Ir(ppy)₃ vs. recycled catalyst).
Light source intensity (450 nm, 10–20 mW/cm²).
Oxygen sensitivity (use Schlenk line for air-sensitive steps) .
- Root-cause analysis : Design a fractional factorial experiment (Taguchi method) to isolate key factors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
